8-Bromoguanosine 3',5'-(cyclic) monophosphatesodium salt N-hydrate
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Overview
Description
8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate is a brominated derivative of cyclic guanosine monophosphate (cGMP). It is a cell-permeable analog of cGMP, which plays a crucial role in various biological processes, including signal transduction and regulation of ion channels . This compound is widely used in scientific research due to its ability to mimic the effects of cGMP while being more resistant to hydrolysis by phosphodiesterases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate typically involves the bromination of guanosine 3’,5’-(cyclic) monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine base . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of 8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce various substituted guanosine compounds .
Scientific Research Applications
8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the properties and reactions of cyclic nucleotides.
Biology: Employed in studies of signal transduction pathways, particularly those involving cGMP-dependent protein kinases.
Medicine: Investigated for its potential therapeutic effects in conditions related to cGMP signaling, such as cardiovascular diseases and neurological disorders.
Mechanism of Action
The compound exerts its effects by mimicking the action of cyclic guanosine monophosphate (cGMP). It activates cGMP-dependent protein kinases, which in turn regulate various cellular processes, including ion channel function, smooth muscle relaxation, and gene expression . The resistance to hydrolysis by phosphodiesterases allows for prolonged activation of cGMP-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
8-Bromoadenosine 3’,5’-(cyclic) monophosphate: A similar brominated cyclic nucleotide that acts as a cAMP analog.
Guanosine 3’,5’-(cyclic) monophosphate: The non-brominated form of the compound, which is less resistant to hydrolysis.
8-(4-Chlorophenylthio)-guanosine 3’,5’-(cyclic) monophosphate: Another cGMP analog with different substituents.
Uniqueness
8-Bromoguanosine 3’,5’-(cyclic) monophosphatesodium salt N-hydrate is unique due to its enhanced resistance to hydrolysis and its ability to selectively activate cGMP-dependent pathways. This makes it a valuable tool in research settings where prolonged activation of cGMP signaling is required .
Properties
IUPAC Name |
sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRFCXHKYQVNFK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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